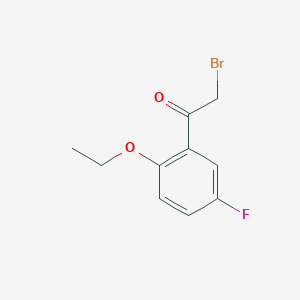![molecular formula C9H12FNO B8647040 (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL](/img/structure/B8647040.png)
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is a chiral compound with a specific stereochemistry, indicated by the (S)-configuration This compound features a fluorine atom on the phenyl ring, an aminoethyl group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom onto the phenyl ring using a fluorinating agent such as Selectfluor.
Aminoethylation: Addition of the aminoethyl group through a nucleophilic substitution reaction, often using ethyleneimine.
Reduction: Reduction of the intermediate compound to introduce the hydroxymethyl group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
科学的研究の応用
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The aminoethyl group can participate in ionic interactions, while the hydroxymethyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
®-(4-(1-aminoethyl)-3-fluorophenyl)methanol: The enantiomer of the compound, differing in stereochemistry.
(S)-(4-(1-aminoethyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(S)-(4-(1-aminoethyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens like chlorine or bromine.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
[4-[(1S)-1-aminoethyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-3-2-7(5-12)4-9(8)10/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
InChIキー |
VAOYLMISGFLPQE-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)CO)F)N |
正規SMILES |
CC(C1=C(C=C(C=C1)CO)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hexahydro-2H-3,5-methanocyclopenta[b]furan-6-ol](/img/structure/B8646977.png)




![(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide](/img/structure/B8647009.png)

![5-Methoxy-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8647041.png)
![1-[2-Methoxy-4-(methylsulfanyl)phenyl]propan-2-one](/img/structure/B8647047.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-nitro-](/img/structure/B8647062.png)

